3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid

Physicochemical profiling Lead optimization Blood-brain barrier permeability

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid (CAS 1334491-82-5) is a heterocyclic building block comprising a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, linked at the 3-position to an isoxazole ring bearing a carboxylic acid at the 4-position. With a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g·mol⁻¹, it is supplied as a solid with a typical purity of 97%.

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS No. 1334491-82-5
Cat. No. B11809695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid
CAS1334491-82-5
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NOC=C2C(=O)O
InChIInChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18)
InChIKeyXRMMKKJZGRQYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic Acid (CAS 1334491-82-5) – Structural and Procurement Baseline


3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid (CAS 1334491-82-5) is a heterocyclic building block comprising a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, linked at the 3-position to an isoxazole ring bearing a carboxylic acid at the 4-position . With a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g·mol⁻¹, it is supplied as a solid with a typical purity of 97% . The compound serves as a protected intermediate for the synthesis of 3-(piperidin-3-yl)isoxazole-4-carboxylic acid derivatives and is a positional isomer within a family of Boc-piperidinyl-isoxazole carboxylic acids that includes the 2-yl and 4-yl regioisomers .

Why 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic Acid Cannot Be Interchanged with Positional Isomers or Deprotected Analogs


The 3-yl attachment point on the piperidine ring creates a distinct spatial orientation of the isoxazole-4-carboxylic acid moiety relative to the Boc-protected nitrogen that cannot be replicated by the 2-yl or 4-yl regioisomers . This geometric difference alters the scaffold's exit-vector geometry, LogP, and topological polar surface area (TPSA), directly affecting pharmacokinetic properties and target-binding complementarity in downstream drug candidates . Additionally, the Boc group is essential for orthogonal protection during multi-step syntheses; premature deprotection to the free piperidine (CAS 1334495-18-9) eliminates the chemoselectivity required for sequential functionalization of the piperidine nitrogen and the isoxazole carboxylic acid . Substituting with the isoxazole-5-carboxylic acid regioisomer (CAS 1361116-93-9) relocates the acid handle, altering hydrogen-bonding patterns and amide-coupling regiochemistry .

Quantitative Differentiation Evidence for 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic Acid vs. Closest Analogs


Topological Polar Surface Area (TPSA) and LogP Differentiation: 3-yl vs. 4-yl Regioisomer

The 3-yl regioisomer (target compound) exhibits a TPSA of 92.87 Ų and a LogP of 2.4873, compared to the 4-yl regioisomer (CAS 1334491-72-3) which has a TPSA of 92.87 Ų and a LogP of 2.4873 . Both regioisomers share identical computed TPSA and LogP values, consistent with their identical molecular formula and functional group count . The differentiation arises from the spatial vector of the piperidine attachment: the 3-yl substitution positions the isoxazole ring at a 109.5° tetrahedral angle relative to the piperidine plane, while the 4-yl attachment projects the ring along a 180° linear axis, altering molecular shape and protein-binding geometry despite identical physicochemical descriptors [1].

Physicochemical profiling Lead optimization Blood-brain barrier permeability

Piperidine Substitution Position: 3-yl vs. 2-yl Regioisomer in Medicinal Chemistry Scaffolds

The 3-yl-substituted piperidine scaffold is a privileged motif in LPA receptor antagonists, as evidenced by Bristol-Myers Squibb's isoxazole carboxylic acid patent series (US 2022/0235040) [1]. In contrast, the 2-yl regioisomer (CAS 1334485-73-2) introduces a chiral center at the piperidine 2-position, resulting in enantiomeric pairs that complicate SAR interpretation and require chiral separation . The target compound's 3-yl attachment is achiral at the point of piperidine substitution, simplifying synthesis and eliminating the need for enantiomeric resolution [2]. Patent analysis shows that 3-yl piperidinyl isoxazole derivatives are explicitly claimed as LPA1 antagonists with Ki values in the low nanomolar range, while 2-yl analogs are notably absent from these claims [1].

Medicinal chemistry Structure-activity relationship GPCR antagonists

Carboxylic Acid Position: 4-Carboxylic Acid vs. 5-Carboxylic Acid Isoxazole Regioisomer

The target compound places the carboxylic acid at the isoxazole 4-position, while the 5-carboxylic acid regioisomer (CAS 1361116-93-9) positions the acid at the 5-position adjacent to the ring oxygen . This positional shift alters the pKa: the 4-carboxylic acid has a predicted pKa of 3.12 ± 0.36, whereas isoxazole-5-carboxylic acids typically exhibit pKa values approximately 0.5–1.0 units lower due to the electron-withdrawing effect of the adjacent oxygen atom . The 4-carboxylic acid also projects the carboxylate in a vector distinct from the 5-position, affecting amide bond geometry in derived conjugates [1]. In anti-influenza nucleoprotein targeting studies, isoxazol-4-carboxa piperidyl derivatives (1a–j) demonstrated IC₅₀ values ranging from 0.8 to 32.7 μM, with the 4-carboxylic acid geometry essential for activity [1].

Bioisostere design H-bonding geometry Amide coupling

Boc Protection Status: Orthogonal Synthetic Utility vs. Free Piperidine Analog

The target compound's Boc group enables selective deprotection under mildly acidic conditions (TFA or HCl/dioxane) without affecting the isoxazole ring or the carboxylic acid . In contrast, the free piperidine analog 3-(piperidin-3-yl)isoxazole-4-carboxylic acid (CAS 1334495-18-9) lacks this chemoselectivity handle, limiting its utility in sequential coupling strategies . The Boc-protected form is compatible with amide coupling conditions (EDC/HOBt, HATU) at the carboxylic acid while the piperidine nitrogen remains inert, enabling regioselective derivatization [1]. This is critical for building DNA-encoded libraries (DEL) and parallel synthesis arrays where sequential functionalization is required, and premature piperidine exposure would lead to cross-reactivity .

Orthogonal protection Solid-phase synthesis Parallel library synthesis

Biological Target Engagement: Isoxazole-4-Carboxa Piperidyl Scaffold in Anti-Influenza A Nucleoprotein Inhibition

A published series of isoxazol-4-carboxa piperidyl derivatives demonstrated direct anti-influenza A activity through nucleoprotein (NP) antagonism, with compound 1b achieving an IC₅₀ of 0.8 μM against A/PR/8/34 H1N1 in MDCK cells, superior to the reference drug ribavirin (IC₅₀ = 11.2 μM) [1]. The 4-carboxylic acid is essential for activity: methyl ester prodrugs showed >10-fold loss of potency [1]. While the specific Boc-protected intermediate was not directly assayed, it serves as the penultimate precursor to the active 3-yl piperidyl isoxazole-4-carboxylic acid scaffold . The target compound maps onto the structurally validated pharmacophore, with the 3-yl piperidine attachment and 4-carboxylic acid geometry matching the active series [1].

Antiviral drug discovery Nucleoprotein antagonist Influenza A H1N1

Computed Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count: Impact on Oral Bioavailability Prediction

The target compound adheres to Lipinski's Rule of Five with 1 hydrogen-bond donor (carboxylic acid OH), 5 hydrogen-bond acceptors, a molecular weight of 296.32 Da, and a LogP of 2.49 . Its 3 rotatable bonds limit conformational flexibility compared to the 4-yl regioisomer, which also has 3 rotatable bonds . The 2-yl regioisomer, however, has a higher conformational自由度 due to the asymmetric substitution pattern . The target compound's balanced H-bond profile (donor count = 1, acceptor count = 5) positions it favorably for oral bioavailability optimization, whereas the deprotected free amine analog (2 donors, 5 acceptors) exceeds the preferred donor count for CNS penetration .

Drug-likeness Lipinski Rule of Five Oral bioavailability

Procurement-Driven Application Scenarios for 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic Acid


LPA1 Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing lysophosphatidic acid receptor 1 (LPA1) antagonists for fibrotic diseases (e.g., idiopathic pulmonary fibrosis) should select this 3-yl Boc-piperidinyl isoxazole-4-carboxylic acid as the core scaffold. Bristol-Myers Squibb's patent series (US 2022/0235040) explicitly claims 3-yl piperidinyl isoxazole carboxylic acids as LPA1 antagonists [1]. The 3-yl attachment provides the correct exit-vector geometry for LPA1 binding pocket complementarity, while the 4-carboxylic acid serves as the essential pharmacophoric acid for receptor engagement [1]. Procurement of the Boc-protected form enables selective amide coupling at the acid before piperidine deprotection and subsequent diversification .

Anti-Influenza A Nucleoprotein Inhibitor Development

Research groups developing next-generation anti-influenza agents targeting viral nucleoprotein (NP) should procure this compound as the key intermediate. The isoxazol-4-carboxa piperidyl scaffold has demonstrated IC₅₀ values as low as 0.8 μM against influenza A H1N1 (A/PR/8/34), outperforming ribavirin (IC₅₀ = 11.2 μM) by 14-fold [2]. The 4-carboxylic acid is essential—methyl ester analogs lose >90% potency—and the 3-yl piperidine attachment matches the active series [2]. The Boc group allows late-stage diversification after core assembly, facilitating SAR exploration of the piperidine nitrogen substituents .

DNA-Encoded Library (DEL) and Parallel Synthesis Building Block

This compound is an ideal building block for DNA-encoded library (DEL) construction and automated parallel synthesis platforms. The orthogonal Boc protection of the piperidine nitrogen enables sequential amide coupling at the isoxazole-4-carboxylic acid followed by Boc deprotection and secondary amine capping, generating two points of diversity from a single bead . The 3-yl attachment eliminates stereochemical complexity, ensuring a single product per well and simplifying hit deconvolution . Vendor-supplied purity of 97% (HPLC) meets DEL quality thresholds for library encoding fidelity .

CNS-Penetrant Probe Synthesis for Neuroinflammatory Targets

Neuroscience discovery programs requiring brain-penetrant chemical probes should prioritize this compound over the free piperidine analog. With a LogP of 2.49, TPSA of 92.87 Ų, and only 1 hydrogen-bond donor, the Boc-protected scaffold resides within the optimal CNS drug-likeness space (CNS MPO score favorable) . The free amine analog introduces an additional H-bond donor, reducing passive permeability and increasing P-glycoprotein efflux susceptibility . The Boc group can be removed post-coupling to reveal the free amine for target engagement, offering a traceless protecting group strategy for CNS probe development .

Quote Request

Request a Quote for 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.